

A Comprehensive Technical Guide to the Safe Handling of Dimethylamine-13C2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylamine-13C2*

Cat. No.: *B12682539*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for **Dimethylamine-13C2**, a stable isotope-labeled compound. While the isotopic labeling with Carbon-13 does not impart radioactivity, the inherent chemical properties of dimethylamine necessitate stringent safety measures.^{[1][2]} This document outlines the physical and chemical properties, potential hazards, appropriate handling procedures, and emergency response protocols to ensure the safety of laboratory personnel.

Chemical and Physical Properties

Dimethylamine-13C2 shares its chemical and physical properties with the unlabeled dimethylamine, with the primary difference being its higher molecular weight due to the presence of two Carbon-13 isotopes. It is a colorless, flammable gas with a characteristic fishy or ammonia-like odor.^{[3][4]} For ease of handling and transport, it is often supplied as a liquefied gas under pressure or as a solution in water.^{[4][5]}

Table 1: Physical and Chemical Properties of **Dimethylamine-13C2**

Property	Value
Molecular Formula	$^{13}\text{C}_2\text{H}_7\text{N}$ ^[6]
Molecular Weight	47.07 g/mol ^[6]
Boiling Point	7 to 9 °C (44 to 48 °F) ^[4]
Melting Point	-93.0 °C (-135.4 °F) ^[4]
Flash Point	-6 °C (21 °F) (liquid) ^[4]
Autoignition Temperature	401 °C (754 °F) ^[4]
Lower Explosive Limit (LEL)	2.8% ^[7]
Upper Explosive Limit (UEL)	14.1% ^[7]
Vapor Pressure	170.3 kPa (at 20 °C) ^[4]
Vapor Density	1.6 (Air = 1) ^[7]
Solubility in Water	1.540 kg/L ^[4]
Appearance	Colorless gas ^[4]
Odor	Fishy, ammoniacal ^[4]

Hazard Identification and Toxicology

Dimethylamine-13C2 is classified as a hazardous substance due to its flammability, corrosivity, and toxicity.^{[3][8][9][10]}

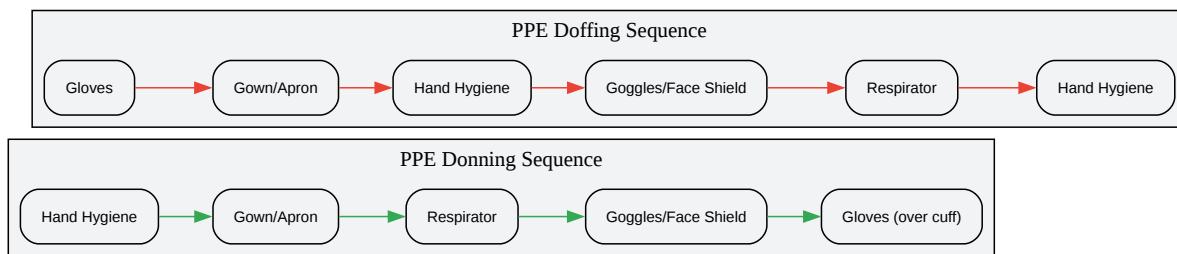
Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Flammable Gases	1	H220: Extremely flammable gas.[8]
Gases Under Pressure	Liquefied gas	H280: Contains gas under pressure; may explode if heated.[8]
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled.[8][9]
Skin Corrosion/Irritation	1B/2	H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[8][9]
Serious Eye Damage/Eye Irritation	1	H318: Causes serious eye damage.[8][9]
Specific Target Organ Toxicity - Single Exposure	3	H335: May cause respiratory irritation.[8][9]

Key Toxicological Information:

- Inhalation: Harmful if inhaled, causing irritation to the nose, throat, and respiratory tract.[3][8] Higher exposures can lead to pulmonary edema, a medical emergency.[3] The six-hour LC50 for rats is reported to be 4540 ppm.[11]
- Skin Contact: Causes severe skin irritation and burns.[3][8] Contact with the liquefied gas can cause frostbite.[7]
- Eye Contact: Can cause serious eye irritation and burns, with the potential for permanent damage.[3][8]
- Ingestion: Harmful if swallowed.[12] Ingestion is not considered a primary route of exposure for the gaseous form.[8]
- Chronic Exposure: Repeated exposure may damage the liver and lungs, potentially leading to bronchitis.[3]

Safe Handling and Storage


Proper handling and storage procedures are critical to minimize the risks associated with **Dimethylamine-13C2**.

Engineering Controls

- Work with **Dimethylamine-13C2** should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]
- Systems under pressure should be regularly checked for leaks.[8]
- Use only non-sparking tools and equipment.[3]
- Ground and bond containers and receiving equipment to prevent static discharge.[10][13]
- Gas detection systems should be in place where toxic or flammable quantities may be released.[8]

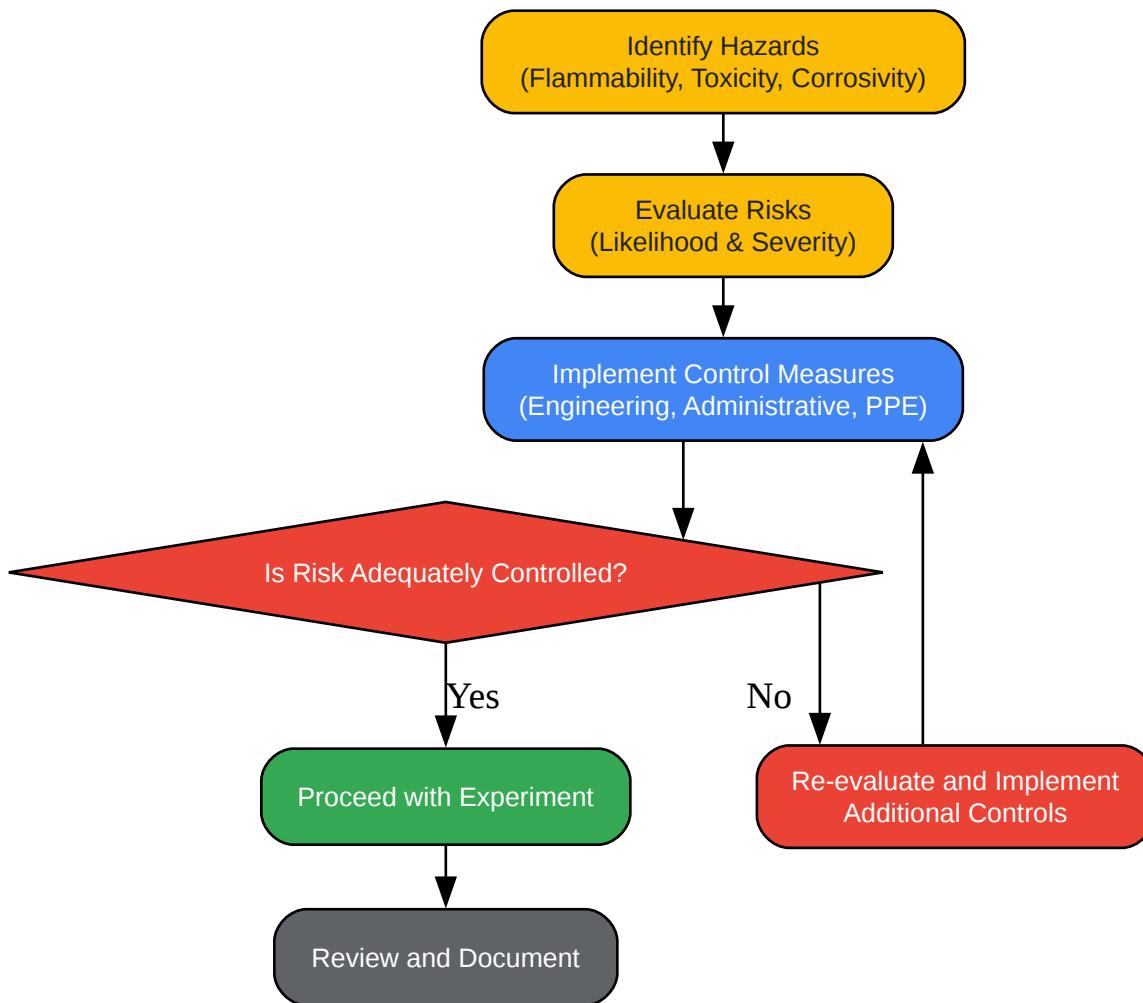
Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory. The following diagram illustrates the proper sequence for donning and doffing PPE.

[Click to download full resolution via product page](#)

Caption: Proper sequence for donning and doffing Personal Protective Equipment (PPE).

Table 3: Recommended Personal Protective Equipment


Body Part	Protection	Standard
Hands	Chemically resistant gloves (e.g., Butyl rubber, Viton).	EN 374[14][15]
Eyes/Face	Safety glasses with side shields, chemical goggles, or a face shield.	EN 166[8][14][15]
Skin and Body	Flame-resistant lab coat, chemical-resistant apron, and safety shoes.	EN ISO 14116, EN 943-1, EN ISO 20345[14]
Respiratory	For concentrations exceeding exposure limits, a full-facepiece respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.	EN 136, EN 137, EN 14387[8][14]

Storage

- Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][10]
- Keep containers tightly closed and in an upright position.[16]
- Store away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[3]
- Dimethylamine is corrosive to galvanized metal, aluminum, copper, magnesium, and zinc alloys.[3]

Experimental Protocols: Risk Assessment

A thorough risk assessment should be conducted before any new experiment involving **Dimethylamine-13C2**. The following diagram outlines a logical workflow for this process.

[Click to download full resolution via product page](#)

Caption: A logical workflow for conducting a risk assessment.

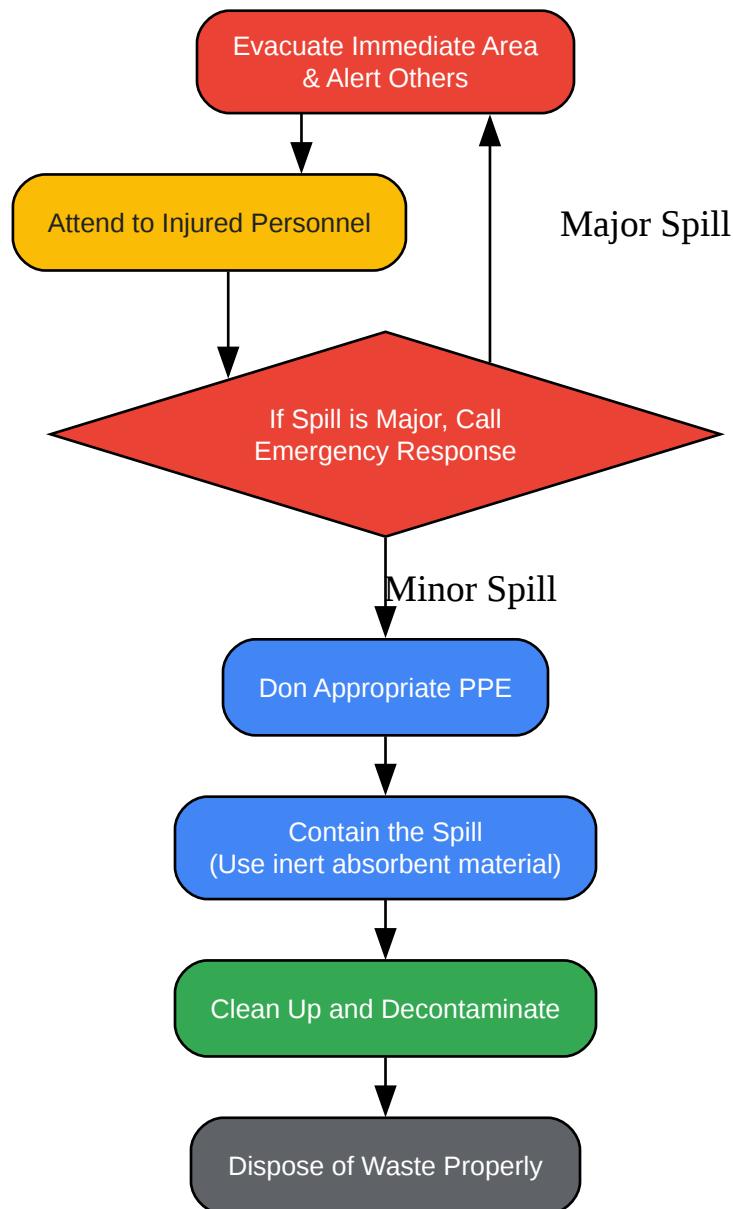
Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

- Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[\[13\]](#) [\[17\]](#)
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. For frostbite, gently warm the affected

area. Seek immediate medical attention.[7][13]


- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][13]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Fire-Fighting Measures

- Use dry chemical, alcohol-resistant foam, or carbon dioxide to extinguish fires.[9][13] Water spray may be used to cool containers.[7]
- Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[13][15]
- If a leak has ignited, do not extinguish the flame unless the leak can be stopped safely.[8]

Accidental Release Measures

The following diagram illustrates a general workflow for responding to a chemical spill.

[Click to download full resolution via product page](#)

Caption: A general workflow for responding to a chemical spill.

- Personal Precautions: Evacuate all personnel from the affected area.[14] Wear appropriate PPE, including respiratory protection.[14][15]
- Environmental Precautions: Prevent the substance from entering sewers or waterways.[8]
- Methods for Cleaning Up: For liquid spills, absorb with an inert material and place in a suitable container for disposal.[10][13] For gas leaks, attempt to stop the flow of gas if it is

safe to do so.^[7] Ventilate the area.

Disposal Considerations

Dispose of **Dimethylamine-13C2** and any contaminated materials in accordance with all applicable federal, state, and local regulations. As a stable isotope-labeled compound, no special precautions for radioactivity are needed.^[1] However, due to its chemical hazards, it must be treated as hazardous waste.

Conclusion

While **Dimethylamine-13C2** is a valuable tool in research and development, its inherent hazards require a comprehensive safety program. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. This guide serves as a foundational document; always refer to the specific Safety Data Sheet (SDS) provided by the supplier and your institution's safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. moravek.com [moravek.com]
- 2. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]
- 3. nj.gov [nj.gov]
- 4. Dimethylamine - Wikipedia [en.wikipedia.org]
- 5. Dimethylamine | HN(CH₃)₂ | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethylamine-13C2 | C₂H₇N | CID 16213552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DIMETHYLAMINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. produkte.linde-gas.at [produkte.linde-gas.at]

- 9. fishersci.dk [fishersci.dk]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Acute inhalation toxicity and sensory irritation of dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimethylamine-13C2 hydrochloride | C2H8CIN | CID 16213551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 15. akkim.com.tr [akkim.com.tr]
- 16. airgas.com [airgas.com]
- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Safe Handling of Dimethylamine-13C2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12682539#dimethylamine-13c2-safety-and-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com